4'-Chlorochalcone: A Comprehensive Technical Guide for Drug Discovery Professionals
4'-Chlorochalcone: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of 4'-Chlorochalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic routes, and a critical analysis of its burgeoning biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and insights into its therapeutic potential.
Core Molecular Structure and Physicochemical Profile
4'-Chlorochalcone, systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a chalcone derivative distinguished by a chlorine atom at the para-position of one of its phenyl rings.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.
The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4] This enone linker is a key pharmacophore, rendering the molecule susceptible to various chemical transformations and interactions with biological targets.[5] The trans configuration of the double bond is confirmed by the coupling constants of the enone protons (J ≈ 15–16 Hz).[2]
Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | [2][6] |
| CAS Number | 956-02-5 | [1][2][7] |
| Molecular Formula | C₁₅H₁₁ClO | [1][2][7] |
| Molecular Weight | 242.70 g/mol | [2][6][7] |
| Appearance | White to yellow crystalline powder or solid | [1][8] |
| Melting Point | 97-101 °C | [2][8] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.[1][8] | |
| Crystal System | Monoclinic, Space Group P2₁/c | [2][9] |
The limited aqueous solubility of 4'-Chlorochalcone is a critical consideration for its formulation and delivery in biological systems, highlighting the importance of developing suitable carrier systems or prodrug strategies.[1]
Synthesis and Spectroscopic Characterization
The most prevalent and efficient method for synthesizing 4'-Chlorochalcone is the Claisen-Schmidt condensation .[10][11] This base-catalyzed aldol condensation reaction involves the reaction of 4'-chloroacetophenone with benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize 4'-Chlorochalcone.
Materials:
-
4'-Chloroacetophenone
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Stirring apparatus
-
Beaker or flask
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of 4'-chloroacetophenone and benzaldehyde in ethanol in a flask. The use of ethanol is advantageous as it is a relatively "green" solvent and provides good solubility for the reactants.[2]
-
Catalyst Addition: While stirring the solution, slowly add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into cold water or an ice bath to precipitate the crude 4'-Chlorochalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining base. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization
The structure of the synthesized 4'-Chlorochalcone can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Key absorption bands include a strong C=O stretching vibration around 1651 cm⁻¹ (characteristic of an α,β-unsaturated ketone) and a C=C trans bending vibration around 979 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the vinylic protons of the enone system. The large coupling constant (J ≈ 15–16 Hz) for the vinylic protons confirms the trans-stereochemistry.[2] ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4'-Chlorochalcone (m/z ≈ 242.7).
Biological Activities and Therapeutic Potential
4'-Chlorochalcone has emerged as a promising scaffold in drug discovery due to its diverse range of biological activities.[8][12] The presence of the chlorine atom, an electron-withdrawing group, is believed to enhance its biological efficacy.[5]
Antimicrobial Activity
Chalcones substituted with a chlorine atom have demonstrated significant efficacy in inhibiting the growth of various microbial strains.[3][13] Studies have shown that 4'-chlorochalcone and its derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans.[3][14] The antimicrobial activity is thought to be related to the interaction of the α,β-unsaturated ketone system with microbial enzymes or other cellular components.
Anticancer Potential
The cytotoxic effects of 4'-Chlorochalcone and its derivatives have been evaluated against several human cancer cell lines.[10] In vitro studies are crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key indicator of cytotoxic potency.[10] The proposed mechanisms of anticancer activity include the induction of oxidative stress in cancer cells and interaction with enzymes or receptors involved in cell signaling pathways.[2]
Anti-inflammatory and Antioxidant Properties
Chalcones, in general, are known for their anti-inflammatory and antioxidant activities.[3][15] 4'-Chlorochalcone has been investigated for its ability to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in inflammatory processes.[16]
Neuroprotective Effects
Emerging research suggests that 4'-Chlorochalcone may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[2] It is hypothesized that it may reduce the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology, although further research is needed to validate these findings.[2]
Other Potential Applications
-
Metal Chelation: 4'-Chlorochalcone can form complexes with metal ions like copper and iron, making it a valuable tool in metal chelation studies and for the development of sensors for heavy metal detection.[2]
-
Drug Design Scaffold: The 4'-chlorochalcone framework has been utilized as a starting point for the design of molecular hybrids with other pharmacophores to enhance therapeutic efficacy, for example, in the development of antimalarial agents.[11][17]
Future Directions and Conclusion
4'-Chlorochalcone represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with a wide spectrum of biological activities, makes it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4'-chlorochalcone scaffold are needed to optimize its potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies are required to fully understand the molecular mechanisms underlying its various biological effects.
-
Pharmacokinetic Profiling: Comprehensive in vivo studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a drug candidate.
-
Formulation Development: Addressing its limited aqueous solubility through advanced formulation strategies will be key to unlocking its full therapeutic potential.
References
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ChemBK. (2024, April 10). 4'-Chlorochalcone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chlorochalcone. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4'-Chlorochalcone. PubChem Compound Database. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4′-Bromo-4-chlorochalcone. Retrieved from [Link]
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MDPI. (2024, September 3). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]
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MDPI. (2024, September 8). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, September 8). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PubMed. Retrieved from [Link]
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International Union of Crystallography. (1994). Structure of 4-chlorochalcone. Retrieved from [Link]
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ResearchGate. (2024, April 1). Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents. Retrieved from [Link]
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AIP Publishing. (2021, September 28). Synthesis and biological activity of chlorochalcone derivative. Retrieved from [Link]
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AIP Publishing. (n.d.). Synthesis and Biological Activity of Chlorochalcone Derivative. Retrieved from [Link]
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ATB. (n.d.). 4-Chlorochalcone. Retrieved from [Link]
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SpringerLink. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Retrieved from [Link]
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Frontiers. (2022, August 4). Structural modification and antibacterial property studies of natural chalcone sanjuanolide. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular hybrid obtained from a combination of 4'-chlorochalcone (red).... Retrieved from [Link]
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